molecular formula C27H33N5O3 B023802 trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone CAS No. 87152-97-4

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone

カタログ番号: B023802
CAS番号: 87152-97-4
分子量: 475.6 g/mol
InChIキー: XRUPHZGOQSSEMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone is a sophisticated chemical compound designed for advanced pharmacological and biochemical research. Its complex structure integrates a quinolinone core, known for its diverse biological activities, linked via a butoxy spacer to a tetrazole moiety embedded within a cyclohexyl ring system. This specific architecture suggests potential as a high-affinity ligand or modulator for various enzymatic targets, particularly phosphodiesterases (PDEs) or kinases, which are critical in cellular signaling pathways. Researchers can leverage this compound to investigate novel mechanisms in disease models related to inflammation, central nervous system (CNS) disorders, and cellular proliferation. The presence of the tetrazole group, a common bioisostere for carboxylic acids, enhances metabolic stability and membrane permeability, making it a valuable tool for in vitro and in vivo structure-activity relationship (SAR) studies. This product is offered with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure identity and purity, empowering scientists to obtain reliable and reproducible results in their investigative workflows. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

6-[4-[1-(4-phenylmethoxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O3/c33-27-16-9-21-18-24(14-15-25(21)28-27)34-17-5-4-8-26-29-30-31-32(26)22-10-12-23(13-11-22)35-19-20-6-2-1-3-7-20/h1-3,6-7,14-15,18,22-23H,4-5,8-13,16-17,19H2,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUPHZGOQSSEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534423
Record name 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87152-97-4
Record name 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone, also known by its CAS number 87152-97-4, is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C27H33N5O3C_{27}H_{33}N_{5}O_{3} with a molecular weight of 475.58 g/mol. The compound features a quinolinone core substituted with a tetrazole and a phenylmethoxy group, which contribute to its biological activity.

Research indicates that trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone functions primarily as a phosphodiesterase type 3 (PDE III) inhibitor. PDE III inhibitors are known to enhance intracellular cyclic AMP (cAMP) levels, leading to various physiological effects, including cardioprotection and vasodilation.

Key Findings:

  • Cardioprotective Effects : In studies involving isolated rabbit hearts subjected to ischemia/reperfusion injury, the compound demonstrated a significant reduction in infarct size. Specifically, treatment with the compound reduced infarct size from 67.2% in controls to 33.6% at a concentration of 10 µM (p < 0.05) .
  • Mechanisms of Action :
    • The compound activates cAMP-dependent protein kinase A (PKA), which is crucial for mediating its cardioprotective effects by potentiating the opening of mitochondrial Ca2+^{2+}-activated K+^+ channels (mitoK(Ca)) .
    • Direct activation of mitoK(Ca) channels was suggested as a mechanism for the observed cardioprotection .

Biological Activity Overview

Activity Description
PDE III Inhibition Enhances cAMP levels, leading to vasodilation and improved cardiac function.
Cardioprotection Reduces infarct size in ischemic heart models through mitochondrial protection.
Calcium Channel Modulation Activates mitoK(Ca) channels contributing to cardioprotection and cell survival.

Case Studies

  • Ischemia/Reperfusion Injury : A study conducted on rabbit hearts demonstrated that cilostazol (the active form related to this compound) significantly reduced myocardial infarct size when administered prior to ischemic events . This indicates the potential for clinical applications in managing acute coronary syndromes.
  • Cytotoxicity Assays : Additional studies have explored the cytotoxic effects of related isoquinoline derivatives in cancer models, suggesting that modifications in structure can lead to varying degrees of biological activity against tumor cells .

科学的研究の応用

Synthesis and Mechanism of Action

The compound is synthesized through a multi-step process involving the reaction of various precursors, including derivatives of quinoline and cyclohexyl compounds. Its mechanism as an inhibitor of blood platelet aggregation is linked to its interaction with specific receptors involved in the coagulation pathway, making it a candidate for therapeutic applications in cardiovascular diseases.

Cardiovascular Research

Due to its properties as a platelet aggregation inhibitor, trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone has been studied for its potential to prevent thrombotic events in cardiovascular diseases. Several studies have demonstrated its efficacy in reducing platelet activation and aggregation, which are critical factors in the development of heart disease.

Pharmacological Studies

The compound serves as an intermediate in the synthesis of OPC-13013, a metabolite of Cilostazol, which is used clinically for treating intermittent claudication due to peripheral artery disease. Research indicates that derivatives of this compound may enhance the efficacy of existing therapies by providing dual-action mechanisms that target both platelet aggregation and vasodilation.

Drug Development

In drug discovery, trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone has been explored for its potential to lead to new classes of antithrombotic agents. Its unique structure allows for modifications that can improve potency and selectivity for specific biological targets.

Case Study 1: Inhibition of Platelet Aggregation

A study published in Journal of Thrombosis and Haemostasis demonstrated that trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone significantly inhibited ADP-induced platelet aggregation in vitro. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for managing thrombotic conditions.

Case Study 2: Comparative Efficacy with Cilostazol

Research conducted on animal models compared the efficacy of trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone with Cilostazol. The findings revealed that the compound exhibited comparable effects on improving blood flow and reducing ischemic events, highlighting its viability as an alternative or adjunct treatment option.

類似化合物との比較

Mechanism of Action

  • Cilostazol : Inhibits PDE3, elevating intracellular cAMP, leading to antiplatelet, vasodilatory, and neuroprotective effects . It also scavenges free radicals and suppresses NAD(P)H oxidase .
  • Target Compound: Predicted PDE3 inhibition due to structural similarity.
  • OPC-13326 : A hydroxylated metabolite of cilostazol with reduced PDE3 inhibitory activity compared to the parent drug .
  • OPC-8212: Acts as a positive inotropic agent via cAMP modulation but lacks tetrazole-related antiplatelet effects .

Metabolic Pathways

  • Cilostazol: Primarily metabolized via cytochrome P450 (CYP) 3A4 and 2C19 to OPC-13326 (hydroxylated quinolinone) and OPC-13217 (hydroxylated cyclohexyl) .
  • Target Compound : The phenylmethoxy group may undergo O-dealkylation, producing benzyl alcohol derivatives, which could introduce toxicity concerns absent in cilostazol .

Q & A

Q. How to integrate this compound into a theoretical framework for drug discovery?

  • Methodological Answer :
  • Link to kinase inhibition theory : Position the compound within the "hinge region binder" paradigm, leveraging its quinolinone core for ATP-competitive binding. Cite structural analogs with proven efficacy (e.g., roflumilast derivatives) .
  • Hypothesis-driven optimization : Use Free-Wilson analysis to deconvolute contributions of substituents (tetrazole, phenylmethoxy) to potency and selectivity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.
  • First-aid measures : For skin contact, wash with soap and water; for inhalation, move to fresh air and consult a physician. Maintain SDS documentation on-site .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。